Glycerol 1-phosphate

Enzymology Inhibitor screening Chiral discrimination

Archaea lipid research demands the correct glycerophosphate enantiomer; substituting G3P invalidates enzymatic and analytical results. rac-Glycerol 1-phosphate sodium salt hydrate solves this by providing a well-characterized, cost-effective substrate that contains the essential sn-glycerol-1-phosphate configuration recognized by archaeal G1P dehydrogenase (Km = 10.5 mM) and GGGGPS (absolute stereospecificity for G1P). • ≥95% (TLC) purity, with purity correction applied via Certificate of Analysis for quantitative G1P assays. • Enables reconstitution of complete archaeal ether lipid biosynthesis in vitro for high-throughput inhibitor screening. • Validated for HILIC-HR-ESI-MS/MS chiral separation; distinct retention time vs. G3P ensures accurate quantification.

Molecular Formula C3H7O6P-2
Molecular Weight 170.06 g/mol
Cat. No. B1228811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerol 1-phosphate
Synonyms1-phosphoglycerol
alpha-glycerophosphate
alpha-glycerophosphoric acid
alpha-glycerophosphoric acid, (DL)-isomer
alpha-glycerophosphoric acid, (R)-isomer
alpha-glycerophosphoric acid, (S)-isomer
alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, calcium salt
alpha-glycerophosphoric acid, disodium salt
alpha-glycerophosphoric acid, disodium salt (+-)-isomer
alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer
alpha-glycerophosphoric acid, Fe salt
alpha-glycerophosphoric acid, Fe(+3) salt (3:2)
alpha-glycerophosphoric acid, monocalcium salt
alpha-glycerophosphoric acid, monocalcium salt (S)-isomer
alpha-glycerophosphoric acid, monomagnesium salt
alpha-glycerophosphoric acid, sodium salt
disodium glycerophosphate
glycerol 1-phosphate
glycerol 3-phosphate
sodium glycerophosphate
Molecular FormulaC3H7O6P-2
Molecular Weight170.06 g/mol
Structural Identifiers
SMILESC(C(COP(=O)([O-])[O-])O)O
InChIInChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2
InChIKeyAWUCVROLDVIAJX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycerol 1-Phosphate: Research & Procurement Guide


sn-Glycerol 1-phosphate (G1P) is the enantiomeric glycerophosphate backbone that defines archaeal membrane lipid architecture, fundamentally distinct from the glycerol 3-phosphate (G3P) utilized by bacteria and eukaryotes [1]. This stereochemical divergence—the 'lipid divide'—represents one of the most fundamental biochemical distinctions between domains of life, making G1P an essential substrate for archaeal lipid biosynthesis research, geranylgeranylglyceryl phosphate synthase (GGGPS) enzymology, and chiral analytical method development [2]. Commercially available as the racemic mixture (rac-glycerol 1-phosphate) or the sodium salt hydrate, G1P is a key intermediate in the de novo synthesis of archaea-specific ether lipids such as archaeol and caldarchaeol [3].

Substrate for archaeal lipid biosynthesis studies (G1P dehydrogenase / GGGGPS)
Chiral reference standard for glycerophosphate LC-MS method development
Stereochemical control probe in lipid divide evolutionary research

Why G3P Cannot Substitute Glycerol 1-Phosphate


Substituting glycerol 3-phosphate (G3P) for glycerol 1-phosphate (G1P) is scientifically invalid due to strict enantioselectivity in both biosynthetic and analytical contexts. Archaeal G1P dehydrogenase (EC 1.1.1.261) and GGGGPS exhibit absolute stereospecificity for the sn-glycerol-1-phosphate configuration, with the G3P enantiomer failing to serve as a substrate for ether lipid biosynthesis [1]. Similarly, chiral chromatographic separation demonstrates distinct retention times between G1P and G3P standards, requiring the authentic G1P compound for accurate quantification in mixed samples [2]. Procurement of the correct enantiomer—or a well-characterized racemic mixture with validated purity—is therefore non-negotiable for experimental reproducibility in archaeal lipidology, comparative enzymology, and method development involving glycerophosphate stereoisomers [3].

Enzyme stereospecificity G1P dehydrogenase and GGGGPS recognize only the sn-glycerol-1-phosphate configuration; G3P may not support activity.
Chiral separation requirement G1P and G3P show distinct retention in chiral HILIC-HR-MS; G3P cannot calibrate G1P quantification in mixed samples.
Biosynthetic pathway divergence G3P feeds bacterial/eukaryal lipid pathways; only G1P yields the archaeal ether-lipid backbone for model fidelity.

Glycerol 1-Phosphate: Comparative Evidence


Enantioselective G1P Binding to Triose Phosphate Isomerase

In spectrophotometric binding studies with chicken muscle triose phosphate isomerase, only the D-isomer of rac-glycerol 3-phosphate—corresponding to sn-glycerol 1-phosphate—bound appreciably to the enzyme active site, whereas the L-isomer (sn-glycerol 3-phosphate) exhibited negligible binding. The dissociation constant (Kd) for sn-glycerol 1-phosphate binding was determined to be pH-dependent, with binding decreasing at pH values below 6.5 [1]. This demonstrates absolute enantioselectivity in enzyme–ligand recognition, confirming that G3P cannot substitute for G1P in any assay relying on stereospecific binding interactions.

Enantioselective Binding
Head-to-head
G1P: apparent binding G3P: negligible
Enantioselective enzyme recognition context
pH-dependent Kd below 6.5; triose phosphate isomerase model
Enzymology Inhibitor screening Chiral discrimination

Glycerol-1-Phosphatase Kinetic Preference for G1P

The Dunaliella enzyme glycerol-1-phosphatase (EC 3.1.3.21) demonstrates preferential activity toward sn-glycerol 1-phosphate compared to sn-glycerol 3-phosphate [1]. While quantitative kcat or Km values are not provided in the source, the qualitative descriptor 'acts more rapidly' establishes a clear kinetic preference for the G1P enantiomer. The Saccharomyces cerevisiae ortholog additionally exhibits broader substrate tolerance, including propane-1,2-diol 1-phosphate, but does not act on a variety of other phosphate esters [1]. This differential activity profile underscores the functional relevance of stereochemistry in phosphatase-mediated glycerol metabolism and lipid headgroup recycling.

Phosphatase Preference
Data to verify
G1P: higher activity G3P: lower activity
Enantiomer-specific metabolism context
Qualitative descriptor; quantitative kcat/Km not available
Enzyme kinetics Phosphatase activity Glycerol metabolism

Recombinant G1P Dehydrogenase Kinetic Constants

Recombinant sn-glycerol-1-phosphate dehydrogenase from Methanobacterium thermoautotrophicum, expressed in E. coli and purified 4300-fold, exhibited a Km of 10.5 mM for sn-glycerol 1-phosphate in the backward reaction (G1P oxidation) and a Km of 0.21 mM for NADH in the forward reaction (G1P synthesis) [1]. The Vmax for the forward reaction was 740 μmol/min/mg [1]. The assay response was linear up to 3 mM G1P, enabling reliable quantification in archaeal cell extracts [1]. These kinetic constants are similar to those of the native enzyme from M. thermoautotrophicum [1].

G1P Dehydrogenase Kinetics
Cross-study comparable
Km = 10.5 mM (G1P)
Vmax = 740 μmol/min/mg
Reported assay linear range context
Recombinant enzyme, pH 7.0, 37°C; forward reaction NADH Km = 0.21 mM
Enzyme kinetics Assay development Archaeal enzymology

Chiral LC-MS Quantification of G1P and G3P

Using hydrophilic interaction liquid chromatography (HILIC) coupled to high-resolution mass spectrometry, G1P and G3P were separated based on distinct retention times of synthetic standards and quantified in four bacterial strains (Bacillus amyloliquefaciens, B. subtilis, Clavibacter michiganensis, Geobacillus stearothermophilus) [1]. The total concentration of G3P and G1P was approximately 30 μM, with a G3P:G1P ratio of 4:1 [1]. Selected ion monitoring at m/z 171.006 confirmed the structural identity of both enantiomers [1].

Chiral LC-MS Ratio
Head-to-head
G3P:G1P = 4:1 Total ~30 μM
Chiral quantification calibration context
HILIC-HR-ESI-MS/MS, SIM m/z 171.006, four bacterial strains
Chiral analysis LC-MS Bacterial lipidomics

High-Resolution G1P-GGGPS Crystal Structures

The crystal structure of (S)-3-O-geranylgeranylglyceryl phosphate synthase (GGGPS) from Thermoplasma acidophilum in complex with its substrate sn-glycerol 1-phosphate was solved at 2.35 Å resolution [1]. Additionally, the G1P complex of AfGGGPS from Archaeoglobus fulgidus was determined at 2.0 Å resolution [2]. Most recently, the structure of UgpB, a glycerol-1-phosphate transport protein from marine bacteria, was solved in complex with G1P at 1.5 Å resolution, revealing the molecular basis for stereospecific substrate recognition [3].

Crystal Structures
Class-level inference
TaGGGPS: 2.35 Å
AfGGGPS: 2.0 Å
UgpB-G1P: 1.5 Å
Substrate recognition structural context
No G3P-bound GGGPS structures; exclusive G1P co-crystallization
Structural biology X-ray crystallography Antimicrobial target discovery

rac-Glycerol 1-Phosphate Purity Validation

Commercially available rac-glycerol 1-phosphate sodium salt hydrate (CAS 17603-42-8) is supplied with a purity specification of ≥95.0% (TLC) and 95–102% on an anhydrous basis corrected for sodium content . The product is a racemic mixture, containing both sn-glycerol 1-phosphate and its enantiomer in equal proportions, and is suitable for enzymatic assays where the specific G1P dehydrogenase or GGGGPS exhibits absolute stereoselectivity for the sn-glycerol 1-phosphate component [1]. Storage is specified at 2–8°C, with water content ≤35% .

Purity Specification
Specification review
≥95% (TLC)
95–102% anhydrous basis
Commercial specification review
Corrected for sodium/water; storage 2–8°C
Chemical procurement Quality control Enzymatic assay

Glycerol 1-Phosphate: Research & Industrial Applications


Archaeal Ether Lipid Pathway Reconstitution & Screening

Recombinant G1P dehydrogenase (Km = 10.5 mM for G1P; Vmax = 740 μmol/min/mg) and GGGGPS (Km in low micromolar range for G1P) can be used to reconstitute the complete archaeal ether lipid biosynthesis pathway in vitro for high-throughput inhibitor screening [1][2]. The absolute stereospecificity of GGGGPS for G1P over G3P ensures that only authentic G1P supports enzymatic activity, while the commercial availability of rac-glycerol 1-phosphate sodium salt hydrate (≥95% purity) provides a cost-effective substrate source .

Chiral Glycerophosphate LC-MS Method Validation

Authentic sn-glycerol 1-phosphate and sn-glycerol 3-phosphate standards are required to calibrate retention times and response factors in HILIC-HR-ESI-MS/MS methods for quantifying G1P and G3P in biological matrices [3]. The 4:1 G3P:G1P ratio observed in four bacterial strains serves as a benchmark for method validation and cross-study comparison [3]. The availability of high-purity G1P standards (≥95% TLC) ensures accurate quantification without interference from degradation products .

Structure-Based Inhibitor Design for Archaeal Lipids

High-resolution crystal structures of G1P-bound GGGPS (2.35 Å and 2.0 Å) and the G1P transporter UgpB (1.5 Å) provide atomic-level detail of substrate recognition and binding interactions [4][5]. These structures enable computational docking and fragment-based screening for inhibitors that specifically occupy the G1P binding pocket, with the expectation that such inhibitors will selectively disrupt archaeal membrane synthesis while sparing human lipid metabolism [4][5].

Enzymatic G1P Assay in Archaeal Extracts

Purified recombinant G1P dehydrogenase can be used to quantify G1P in archaeal cell-free extracts via spectrophotometric monitoring of NADH formation at 340 nm [1]. The assay is linear up to 3 mM G1P, and the backward reaction Km of 10.5 mM for G1P ensures that substrate saturation is achievable under standard assay conditions [1]. Rac-glycerol 1-phosphate sodium salt hydrate serves as the calibration standard, with purity correction applied based on certificate of analysis .

Application
Selection Property
Validation Focus
Archaeal ether lipid pathway screening
Substrate stereospecificity
GGGPS enzymatic activity confirmation
Chiral glycerophosphate LC-MS validation
Enantiomer retention resolution
Response factor calibration against authentic G1P
Structure-based inhibitor discovery
Co-crystal structure resolution
G1P binding pocket docking fidelity
Enzymatic G1P quantification in archaeal extracts
Assay linearity and substrate purity
NADH formation linearity verification
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